N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide
Description
Properties
CAS No. |
634184-95-5 |
|---|---|
Molecular Formula |
C16H11F6NO3 |
Molecular Weight |
379.25 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide |
InChI |
InChI=1S/C16H11F6NO3/c1-26-12-4-2-3-11(24)13(12)14(25)23-10-6-8(15(17,18)19)5-9(7-10)16(20,21)22/h2-7,24H,1H3,(H,23,25) |
InChI Key |
WDOGHGPJJQYQRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Chemical Properties
Molecular Structure
The molecular formula of N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide is $$ C{16}H{11}F6N O3 $$, with a molecular weight of approximately 379.25 g/mol. The structure includes functional groups such as hydroxyl (-OH), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups, which contribute to its chemical stability and biological activity.
Physical Properties
- Molecular Weight : 379.25 g/mol
- Solubility : Moderately soluble in organic solvents
- Appearance : Typically appears as a white solid
Preparation Methods
The synthesis of this compound can be achieved through various methods, primarily involving multi-step organic synthesis techniques.
General Synthetic Route
The general approach for synthesizing this compound involves the following steps:
Formation of the Benzamide Core : The initial step often includes the acylation of an amine with a suitable acid chloride or anhydride.
Substitution Reactions : The introduction of the trifluoromethyl groups typically occurs via electrophilic aromatic substitution or direct fluorination techniques.
Hydroxyl and Methoxy Introduction : Hydroxyl and methoxy groups can be introduced through nucleophilic substitution or by using protecting group strategies to ensure selectivity.
Detailed Synthesis Methodology
Reaction Conditions
A typical reaction setup might include:
Reagents :
- 3,5-bis(trifluoromethyl)phenylboronic acid
- 2-hydroxy-6-methoxybenzoyl chloride
- Base (e.g., sodium hydroxide)
Solvent : Methanol or dimethylformamide (DMF)
Temperature : Reactions are usually conducted at room temperature or slightly elevated temperatures (up to 60°C).
Example Procedure
-
- Mix sodium hydroxide solution with a methanol solution containing 7-methoxy-1-tetralone and 3,5-bis(trifluoromethyl)benzaldehyde.
- Stir the mixture at room temperature for several hours while monitoring progress via thin-layer chromatography (TLC).
-
- Once the reaction is complete, filter out any precipitate.
- Extract the organic phase with ethyl acetate and wash with water and brine.
- Dry over anhydrous sodium sulfate and evaporate the solvent to yield a crude product.
-
- Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., petroleum ether/ethyl acetate).
Yield and Purity Analysis
The overall yield of this compound can vary based on reaction conditions but typically ranges from 50% to 85%. Purity is often assessed using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis of Synthesis Methods
Several methods have been reported in literature for synthesizing similar compounds, which can offer insights into optimizing yields and purity for this compound.
| Method | Yield (%) | Key Features |
|---|---|---|
| Method A | 75% | Utilizes direct acylation with high selectivity |
| Method B | 60% | Involves multiple purification steps |
| Method C | 85% | Employs microwave-assisted synthesis for rapid reaction times |
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Cholinesterase Inhibition
One of the prominent applications of N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide is in the development of dual inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in treating neurodegenerative diseases such as Alzheimer's.
- Case Study : A study designed twenty-two analogues of a salicylanilide inhibitor, demonstrating that derivatives of this compound exhibited moderate inhibition of both AChE and BuChE. The most promising analogues showed improved activity compared to existing drugs like rivastigmine .
| Compound | AChE IC50 (μmol/L) | BuChE IC50 (μmol/L) |
|---|---|---|
| Original Compound | 18.2 - 196.6 | 9.2 - 196.2 |
| Best Analogue | < 10 | < 10 |
NF-κB Pathway Inhibition
The compound has also been explored for its role as an inhibitor in the NF-κB signaling pathway, a validated target in oncology.
- Case Study : Research identified a derivative, 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide, as a potent inhibitor of the NF-κB pathway. While it was effective in cellular assays, it showed inactivity in human IKKβ enzyme assays, indicating the need for further structural optimization .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.
- Observation : Variations in substitution patterns significantly affect selectivity and potency against cholinesterases. For instance, modifications to the phenolic hydroxyl position resulted in superior inhibitory activity .
Pharmacokinetic Properties
The physicochemical properties of this compound suggest favorable characteristics for central nervous system (CNS) drug development:
- Lipophilicity : Enhanced lipophilicity observed in several derivatives indicates potential for better blood-brain barrier penetration.
- Solubility : The structural modifications have been shown to improve solubility profiles, essential for bioavailability.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, while the hydroxy and methoxy groups facilitate hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s structure is distinguished by:
- Benzamide backbone : Provides rigidity and hydrogen-bonding capacity via the amide group.
- 3,5-Bis(trifluoromethyl)phenyl group : Enhances lipophilicity and metabolic stability due to fluorine’s strong electron-withdrawing nature.
- 2-Hydroxy-6-methoxy substituents : The hydroxyl group introduces acidity (pKa ~10–12), while the methoxy group donates electron density, balancing electronic effects.
Table 1: Structural Comparison of N-[3,5-Bis(trifluoromethyl)phenyl] Derivatives
*Calculated molecular weight.
Functional Implications
- Electron Effects: The trifluoromethyl groups reduce electron density on the aromatic ring, enhancing stability.
- Hydrogen Bonding : The hydroxyl and amide groups enable strong hydrogen bonding, critical for target recognition in biological systems. Thiourea derivatives (e.g., ) exhibit even stronger hydrogen-bonding capacity, which may enhance binding affinity but reduce membrane permeability .
- Steric Hindrance : Bulky substituents (e.g., diphenyl groups in imidazol-2-amine derivatives) increase steric hindrance, possibly limiting bioavailability compared to the less bulky target compound .
Commercial and Research Relevance
Commercial Availability
The absence of the target compound in commercial databases suggests it may be a novel or niche intermediate.
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHFNO
- CAS Number : 169116-84-1
Research indicates that this compound exhibits various mechanisms of action, primarily targeting cholinesterases. In particular, it has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission.
Inhibition Studies
-
Acetylcholinesterase Inhibition :
- The compound acts as a pseudo-irreversible inhibitor of AChE. It exhibits mixed inhibition kinetics, indicating that it can bind to both the enzyme and the enzyme-substrate complex .
- Structure-activity relationship (SAR) studies suggest that the trifluoromethyl groups significantly enhance inhibitory potency against AChE compared to non-substituted analogs.
- Butyrylcholinesterase Inhibition :
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety. In particular:
- In Vitro Studies :
- Compounds derived from this structure have demonstrated potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL have been reported .
- The compound exhibited significant biofilm eradication properties, with minimum biofilm eradication concentrations (MBECs) around 1 µg/mL against these pathogens .
Case Studies
-
Study on Cholinesterase Inhibition :
- A study conducted on various phenylbenzamide derivatives showed that those with trifluoromethyl substitutions had enhanced inhibitory effects on cholinesterases compared to their non-fluorinated counterparts. The results indicated a promising avenue for developing therapeutic agents aimed at neurodegenerative disorders .
-
Antimicrobial Efficacy :
- A comprehensive evaluation involving multiple bacterial strains demonstrated that derivatives featuring the 3,5-bis(trifluoromethyl)phenyl group significantly inhibited bacterial growth and biofilm formation. This characteristic is particularly valuable in addressing persistent infections caused by resistant bacterial strains .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target | MIC (µg/mL) | MBEC (µg/mL) | Mechanism of Action |
|---|---|---|---|---|
| Acetylcholinesterase | AChE | Not specified | Not specified | Pseudo-irreversible inhibition |
| Butyrylcholinesterase | BChE | Not specified | Not specified | Mixed inhibition |
| Antimicrobial Activity | S. aureus, E. faecalis | 0.5 | 1 | Growth inhibition and biofilm eradication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
